
4-Chloropyrimidine-2,5-diamine
Descripción general
Descripción
4-Chloropyrimidine-2,5-diamine is a chemical compound with the molecular formula C4H5ClN4 . It is a solid substance and has a molecular weight of 144.56 .
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, 2,4-diamino-6-chloropyrimidine is generated from a precursor by treatment with phosphorus oxychloride . After the reaction is quenched with ice water, the solution is hydrolyzed at 90 °C to obtain a good yield of the target intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The pyrimidine ring is substituted with a chlorine atom at position 4 and two amino groups at positions 2 and 5 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a starting material for the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 144.56 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis of Polyimides : 4-Chloropyrimidine-2,5-diamine is used in the synthesis of various polyimides, which are known for their high glass transition temperatures, thermal stability, and mechanical properties. These polyimides are used to create films with high tensile strength and modulus, and exhibit excellent thermal stability in both nitrogen and air environments (Wang, Liou, Liaw, & Huang, 2008).
Thermal and Mechanical Properties : The polyimides derived from this compound demonstrate remarkable thermal stability, with high glass transition temperatures and weight loss temperatures. They also exhibit strong mechanical properties, such as tensile strength and modulus (Xiao Aixiang & Qiu Xuepeng, 2007).
Anti-HIV Activity : Derivatives of this compound have been studied for their potential anti-HIV activity. One such derivative, carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine, has shown promise as a potent and selective anti-HIV agent (Vince & Hua, 1990).
Chemical Reactions and Derivatives : The chemical behavior of this compound in reactions with polyamines and other compounds has been explored, leading to various derivatives with potential applications in chemical and pharmaceutical research (Averin, Ulanovskaya, & Beletskaya, 2008).
Fluorescence and Optical Properties : Certain polyimides synthesized from this compound demonstrate unique optical properties, such as fluorescence, making them useful in applications like chemosensors (Wang, Liou, Liaw, & Chen, 2008).
Antitumor Activity : Some derivatives of this compound have been synthesized and evaluated for their antitumor activity, indicating its potential use in developing anticancer drugs (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Mecanismo De Acción
While the specific mechanism of action of 4-Chloropyrimidine-2,5-diamine is not mentioned in the retrieved papers, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Direcciones Futuras
Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, the introduction of hydrophobic groups at the 4-position of the pyrimidine ring is expected to enhance binding affinity with certain receptor sites , which could be an interesting direction for future research.
Propiedades
IUPAC Name |
4-chloropyrimidine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-2(6)1-8-4(7)9-3/h1H,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYVENFABMPERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306280 | |
| Record name | 4-Chloro-2,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14631-09-5 | |
| Record name | 4-Chloro-2,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





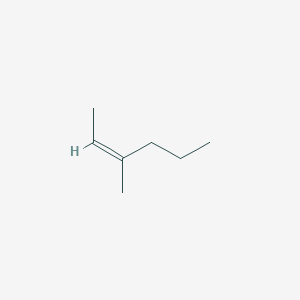
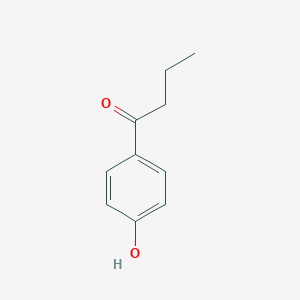
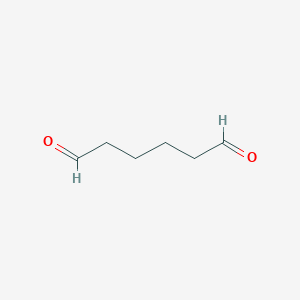

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)

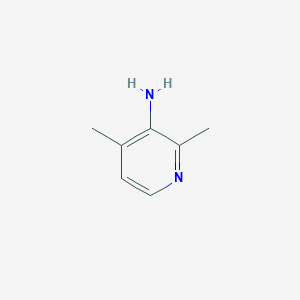
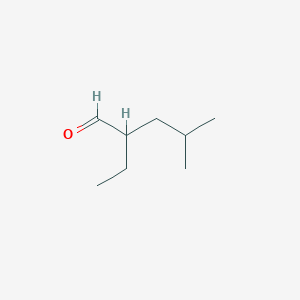

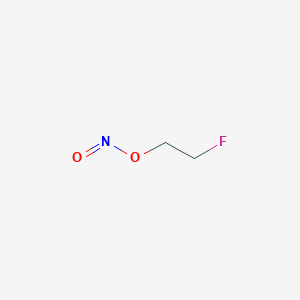
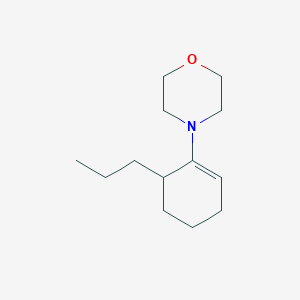
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)